Oxyphenisatin Acetate

Triple-Negative Breast Cancer Antiproliferative Activity TRPM4 Ion Channel

Oxyphenisatin acetate (Acetalax, NSC 59687) is the diacetyl ester prodrug of oxyphenisatin with a unique TRPM4 ion channel-dependent mechanism. Unlike bisacodyl or oxyphenisatin, its defined PK (t½ 5.8 h), brain penetration, and complete tumor regression in TNBC PDX models make it irreplaceable for autophagy, oncosis, and starvation-response studies. Each batch is QC-verified to ensure experimental reproducibility. For in vitro/in vivo research only—not for human or veterinary use.

Molecular Formula C24H19NO5
Molecular Weight 401.4 g/mol
CAS No. 115-33-3
Cat. No. B1678119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenisatin Acetate
CAS115-33-3
SynonymsAcetate, Oxyphenisatin
Acetfenolisatin
Diasatine
Dioxyphenylisatin
Isocrin
Oxyphenisatin
Oxyphenisatin Acetate
Oxyphenisatine
Phenolisatin
Molecular FormulaC24H19NO5
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
InChIInChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
InChIKeyPHPUXYRXPHEJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buy Oxyphenisatin Acetate (CAS 115-33-3) for Scientific Research | Product Overview and Procurement Guide


Oxyphenisatin acetate (CAS 115-33-3, also known as Acetalax, NSC 59687) is a synthetic organic compound belonging to the diphenolic class. Structurally, it is the diacetyl ester prodrug of oxyphenisatin [1]. Historically, it was widely used as a stimulant laxative [2]. However, its approval for human use as a laxative was withdrawn in most countries by the early 1970s due to safety concerns, specifically its association with liver damage and jaundice [3]. More recently, research has focused on its unexpected and potent antiproliferative activity against specific cancer cell lines [4]. This compound is now procured exclusively for in vitro and in vivo research applications, not for human or veterinary therapeutic use [5].

Why Substituting Oxyphenisatin Acetate with Structural Analogs Compromises Research Outcomes


Although oxyphenisatin acetate belongs to the diphenolic laxative class alongside compounds like bisacodyl and oxyphenisatin, generic substitution is not scientifically valid for research purposes. The key differentiator is its prodrug status. As the diacetyl ester, oxyphenisatin acetate requires metabolic conversion to the active diphenol oxyphenisatin, which introduces distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1]. Directly sourcing oxyphenisatin (the active metabolite) or bisacodyl (a structural analog) would fundamentally alter the experimental system. Specifically, this substitution changes the compound's absorption, onset of action, and, as recent evidence demonstrates, its interaction with specific molecular targets like the TRPM4 ion channel and the induction of distinct cell death pathways [2]. Such a change in chemical identity would compromise the reproducibility and interpretability of data, particularly in studies focused on PK/PD relationships or targeted mechanism of action [3].

Quantitative Evidence for the Scientific Selection of Oxyphenisatin Acetate (CAS 115-33-3) vs. Comparators


Acetalax vs. Bisacodyl: TRPM4-Dependent Antiproliferative Activity in Triple-Negative Breast Cancer (TNBC)

A 2024 study demonstrated that oxyphenisatin acetate (Acetalax) and its structural analog bisacodyl exhibit comparable, potent antiproliferative activity against multiple triple-negative breast cancer (TNBC) cell lines, including MDA-MB468, BT549, and HS578T [1]. Both compounds were shown to kill cancer cells by inducing oncosis, a non-apoptotic form of cell death. Critically, the study established that the mechanism is dependent on the expression of the TRPM4 ion channel; both Acetalax and bisacodyl are ineffective against TNBC cells lacking endogenous TRPM4 expression, and acquired resistance to Acetalax was associated with the loss of TRPM4 expression [1]. While the potency is similar, this study positions Acetalax as an equally potent but structurally distinct tool compound for investigating TRPM4-mediated oncosis in cancer [1].

Triple-Negative Breast Cancer Antiproliferative Activity TRPM4 Ion Channel Oncosis

Acetalax vs. Bisacodyl: In Vivo Pharmacokinetic and Efficacy Profile

Preclinical studies provide in vivo pharmacokinetic data for oxyphenisatin acetate (Acetalax) that differentiate it from its analogs. In a combined molecular and pre-clinical study, Acetalax was found to have a terminal half-life of 5.8 hours in mice, and it demonstrated the ability to penetrate TNBC tumors and the brain [1]. In terms of efficacy, both Acetalax and bisacodyl were shown to induce complete regression of different TNBC patient-derived xenografts (PDXs) [1]. This specific PK profile—the 5.8-hour half-life—is a quantifiable metric for oxyphenisatin acetate that is not shared by bisacodyl or oxyphenisatin, making it a critical parameter for dosing regimen design in in vivo oncology studies.

Pharmacokinetics Xenograft Model Triple-Negative Breast Cancer In Vivo Efficacy

Oxyphenisatin Acetate Prodrug Design Enables Controlled Activation to the Antiproliferative Agent Oxyphenisatin

Oxyphenisatin acetate is the diacetyl ester prodrug of oxyphenisatin. While oxyphenisatin itself possesses antiproliferative activity, the acetate prodrug is a distinct chemical entity that requires metabolic conversion to the active diphenol [1]. This design influences its physicochemical properties and its in vivo behavior. In mechanistic studies, oxyphenisatin acetate (OXY) at a concentration of 10 μmol/L was shown to inhibit the growth of breast cancer cell lines MCF7, T47D, HS578T, and MDA-MB-468 by triggering a multifaceted cell starvation response, leading to autophagy, mitochondrial dysfunction, and ultimately programmed cell death [2]. In an in vivo MCF7 xenograft model, intraperitoneal administration of 300 mg/kg oxyphenisatin acetate inhibited tumor growth, an effect accompanied by phosphorylation of eIF2α and degradation of TNFR1 [2]. In contrast, the active metabolite oxyphenisatin (CAS 125-13-3) is the direct bioactive form. The choice between the prodrug and the active metabolite directly impacts the timing and context of the biological response.

Prodrug Antiproliferative Breast Cancer Autophagy Apoptosis

Oxyphenisatin Acetate Distinctly Inhibits the Growth of Both ER+ and ER- Breast Cancer Cell Lines

Oxyphenisatin acetate demonstrates a broad antiproliferative profile across various breast cancer cell lines, a feature that is valuable for research. It has been quantitatively shown to inhibit the growth of estrogen receptor-positive (ER+) cell lines (MCF7, T47D) and triple-negative (ER-) cell lines (HS578T, MDA-MB-468) [1]. While a direct quantitative comparison (e.g., IC50 values) against a standard chemotherapeutic agent is not provided in these studies, the broad activity across ER+ and ER- cell lines is a documented, differentiating characteristic of this compound's in vitro profile [1]. This contrasts with agents like tamoxifen, which are only effective in ER+ models. This broad activity profile makes oxyphenisatin acetate a valuable tool compound for investigating pathways that are essential for both ER+ and ER- breast cancer cell survival.

Breast Cancer Cell Proliferation MCF7 MDA-MB-468 Estrogen Receptor

Validated Application Scenarios for Oxyphenisatin Acetate (CAS 115-33-3) in Preclinical Research


Investigating TRPM4 Ion Channel as a Therapeutic Target in Triple-Negative Breast Cancer

Oxyphenisatin acetate (Acetalax) is ideally suited for use as a chemical probe in studies focused on the role of the TRPM4 ion channel in triple-negative breast cancer. As demonstrated in direct comparative studies, the antiproliferative activity of Acetalax and bisacodyl is strictly dependent on TRPM4 expression in TNBC cells [1]. Researchers can use Acetalax to selectively kill TRPM4-expressing TNBC cells via oncosis and to study the development of resistance mechanisms, as resistance to Acetalax was shown to be associated with the loss of TRPM4 expression [1].

In Vivo Pharmacokinetic and Xenograft Efficacy Studies for Breast Cancer

Due to its defined pharmacokinetic profile, including a 5.8-hour terminal half-life and ability to penetrate tumors and the brain, oxyphenisatin acetate is a suitable test compound for in vivo oncology studies [2]. It has been shown to induce complete regression in TNBC patient-derived xenograft models, providing a validated in vivo efficacy baseline for combination studies or for comparison with novel therapeutic candidates [2].

Mechanistic Studies on the Starvation Response and Autophagy in Cancer Cells

Oxyphenisatin acetate triggers a specific, well-documented cell starvation response that involves the phosphorylation of eIF2α, activation of AMPK, inhibition of mTOR signaling, and the induction of autophagy and mitochondrial dysfunction [3]. This multifaceted mechanism makes it a valuable tool for dissecting the pathways connecting nutrient sensing, protein translation, and programmed cell death in cancer. It is particularly useful for studies that require a compound to induce a state of cellular starvation rather than a more targeted, single-pathway inhibition [3].

Procurement for Chemical Libraries and High-Throughput Screening (HTS)

Oxyphenisatin acetate is a well-characterized, commercially available small molecule with a unique mechanism of action (TRPM4 poisoning and induction of a starvation response) [1][3]. It serves as a valuable component of bioactive compound libraries used in high-throughput screening campaigns aimed at identifying novel anti-cancer agents, particularly for difficult-to-treat cancers like triple-negative breast cancer. Its distinct chemical structure and mechanism make it an excellent positive control or 'tool compound' for assay development and validation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyphenisatin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.